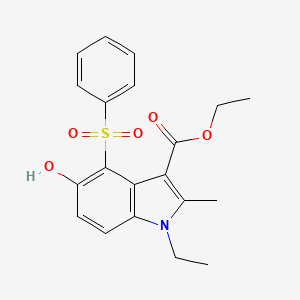
ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate, also known as EHI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and angiogenesis. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Additionally, this compound has been shown to inhibit the activity of VEGFR2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate has several advantages for lab experiments, including its high purity and stability. However, this compound is a relatively new compound, and its synthesis method can be complex and time-consuming. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate research, including the development of more efficient synthesis methods, the optimization of this compound for specific therapeutic applications, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has significant potential as a therapeutic agent for a range of diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
Ethyl 1-ethyl-5-hydroxy-2-methyl-4-(phenylsulfonyl)-1H-indole-3-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-4-21-13(3)17(20(23)26-5-2)18-15(21)11-12-16(22)19(18)27(24,25)14-9-7-6-8-10-14/h6-12,22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGVWQHSKIWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2S(=O)(=O)C3=CC=CC=C3)O)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chlorophenyl)acetyl]morpholine](/img/structure/B3462397.png)
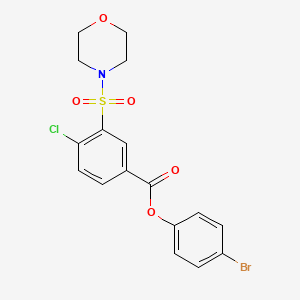
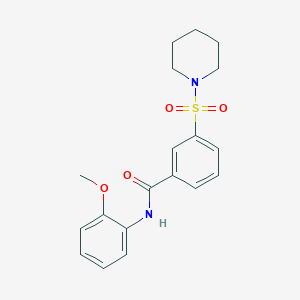

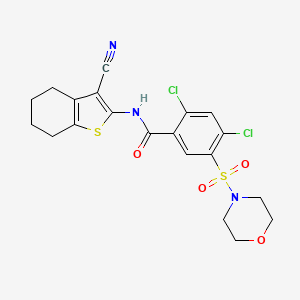
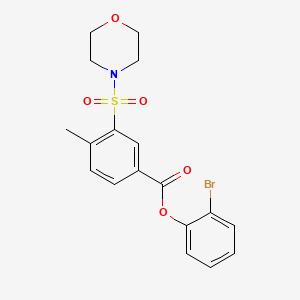
![3-({4-chloro-3-[(diethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B3462441.png)
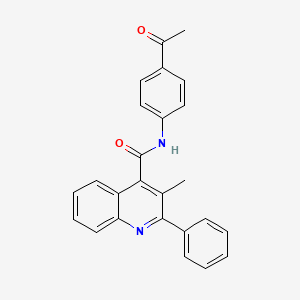
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B3462456.png)
![2-{[4-methoxy-3-(4-morpholinylmethyl)phenyl]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B3462461.png)
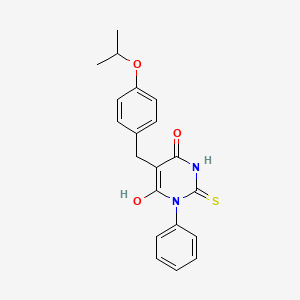
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-2-methoxybenzamide](/img/structure/B3462470.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B3462481.png)
![5-(4-fluorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3462505.png)